Cas no 2172032-71-0 (3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol)

3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol
- 2172032-71-0
- 3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol
- EN300-1625302
-
- Inchi: 1S/C8H14N2OS/c1-10(2)8-9-7(6-12-8)4-3-5-11/h6,11H,3-5H2,1-2H3
- InChI Key: ITCAZJZKNRBZBJ-UHFFFAOYSA-N
- SMILES: S1C=C(CCCO)N=C1N(C)C
Computed Properties
- Exact Mass: 186.08268425g/mol
- Monoisotopic Mass: 186.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 64.6Ų
3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625302-1.0g |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 1g |
$1070.0 | 2023-06-04 | ||
Enamine | EN300-1625302-0.1g |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 0.1g |
$943.0 | 2023-06-04 | ||
Enamine | EN300-1625302-2.5g |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 2.5g |
$2100.0 | 2023-06-04 | ||
Enamine | EN300-1625302-50mg |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 50mg |
$827.0 | 2023-09-22 | ||
Enamine | EN300-1625302-5000mg |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 5000mg |
$2858.0 | 2023-09-22 | ||
Enamine | EN300-1625302-0.25g |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 0.25g |
$985.0 | 2023-06-04 | ||
Enamine | EN300-1625302-5.0g |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 5g |
$3105.0 | 2023-06-04 | ||
Enamine | EN300-1625302-1000mg |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 1000mg |
$986.0 | 2023-09-22 | ||
Enamine | EN300-1625302-500mg |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 500mg |
$946.0 | 2023-09-22 | ||
Enamine | EN300-1625302-0.05g |
3-[2-(dimethylamino)-1,3-thiazol-4-yl]propan-1-ol |
2172032-71-0 | 0.05g |
$900.0 | 2023-06-04 |
3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol Related Literature
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on 3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol
Comprehensive Analysis of 3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol (CAS No. 2172032-71-0): Properties, Applications, and Research Insights
In the rapidly evolving field of pharmaceutical and chemical research, 3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol (CAS No. 2172032-71-0) has emerged as a compound of significant interest. This thiazole derivative is characterized by its unique molecular structure, which combines a dimethylamino group with a propan-1-ol moiety, offering versatile applications in drug discovery and material science. Researchers are increasingly focusing on this compound due to its potential role in modulating biological pathways and its relevance in structure-activity relationship (SAR) studies.
The compound's CAS No. 2172032-71-0 serves as a critical identifier in global chemical databases, ensuring accurate referencing in academic and industrial settings. Its systematic name, 3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol, highlights its functional groups, which are pivotal for its reactivity and interactions. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common scaffold in medicinal chemistry, known for its bioactivity and stability. This structural feature aligns with current trends in fragment-based drug design (FBDD), where small molecular fragments are optimized for therapeutic potential.
Recent advancements in high-throughput screening (HTS) technologies have spurred interest in 3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol as a candidate for targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors. These targets are central to treating conditions like inflammation, cancer, and metabolic disorders, making the compound a hotspot in precision medicine research. Additionally, its logP and hydrogen bonding capacity suggest favorable pharmacokinetic properties, a key consideration in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
From a synthetic chemistry perspective, the compound's propan-1-ol tail offers opportunities for derivatization, enabling the creation of libraries for combinatorial chemistry. This aligns with the growing demand for diverse chemical space exploration in drug development. Moreover, its dimethylamino group enhances solubility and bioavailability, addressing common challenges in lead optimization.
Environmental and regulatory considerations are also paramount. While 3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol is not classified as hazardous, its synthesis and handling adhere to green chemistry principles, minimizing waste and energy consumption. This resonates with the pharmaceutical industry's shift toward sustainable manufacturing, a topic frequently searched in ESG (Environmental, Social, and Governance) contexts.
In conclusion, 3-2-(dimethylamino)-1,3-thiazol-4-ylpropan-1-ol (CAS No. 2172032-71-0) represents a convergence of innovation and practicality in modern chemistry. Its multifaceted applications—from drug discovery to material science—underscore its value in addressing unmet medical needs and advancing cutting-edge research. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in translational research and interdisciplinary collaborations.
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